2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-ethylphenyl)acetamide
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Overview
Description
N-(3-ETHYLPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an ethylphenyl group, a tetrahydroisoquinoline moiety, and a dihydropyrimidinone core, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHYLPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline intermediate, followed by the formation of the dihydropyrimidinone ring through a Biginelli reaction. The final step involves the acylation of the dihydropyrimidinone with the ethylphenyl acetamide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHYLPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: The compound’s unique structure could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-ETHYLPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
- N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
- N-(4-METHOXYPHENYL)-2-(4-(4-NITROPHENYL)-1-PIPERAZINYL)ACETAMIDE
Uniqueness
N-(3-ETHYLPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C24H26N4O2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H26N4O2/c1-3-18-7-6-10-21(14-18)26-22(29)16-28-23(30)13-17(2)25-24(28)27-12-11-19-8-4-5-9-20(19)15-27/h4-10,13-14H,3,11-12,15-16H2,1-2H3,(H,26,29) |
InChI Key |
XKZUCQPARFJEPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCC4=CC=CC=C4C3)C |
Origin of Product |
United States |
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